

Physical and chemical properties of 2,4-Dibromo-3-nitropyridine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2,4-Dibromo-3-nitropyridine**

Cat. No.: **B040219**

[Get Quote](#)

An In-depth Technical Guide to 2,4-Dibromo-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dibromo-3-nitropyridine is a halogenated and nitrated pyridine derivative that serves as a versatile intermediate in organic synthesis.^{[1][2]} Its unique substitution pattern, featuring two bromine atoms and a nitro group on the pyridine ring, imparts distinct reactivity, making it a valuable building block for the synthesis of a wide range of more complex molecules.^{[1][2]} This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential applications of **2,4-Dibromo-3-nitropyridine**, with a focus on its relevance to pharmaceutical and agrochemical research and development.

Physicochemical Properties

A summary of the key physicochemical properties of **2,4-Dibromo-3-nitropyridine** is presented in the table below. While some experimental data is available, certain properties are predicted and should be considered with appropriate caution.

Property	Value	Source
CAS Number	121263-10-3	[3] [4]
Molecular Formula	C ₅ H ₂ Br ₂ N ₂ O ₂	[3] [4]
Molecular Weight	281.89 g/mol	[3] [4]
Appearance	Light brown powder	[2]
Boiling Point	262.1 °C at 760 mmHg	[5]
Flash Point	112.3 °C	[5]
Density	2.221 g/cm ³	[5]
Refractive Index	1.649	[5]
Purity	≥ 98% (HPLC)	[2]
Storage Conditions	0-8 °C, under inert atmosphere	[2] [3]

Spectral Data

Detailed experimental spectral data for **2,4-Dibromo-3-nitropyridine** is not readily available in peer-reviewed literature. However, based on the analysis of related compounds, the following spectral characteristics can be anticipated.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be simple, showing two doublets in the aromatic region, corresponding to the two protons on the pyridine ring. The chemical shifts would be influenced by the deshielding effects of the nitro group and the bromine atoms.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display five distinct signals for the pyridine ring carbons. The carbons bearing the bromine and nitro substituents will show characteristic chemical shifts.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show strong absorption bands characteristic of the nitro group (typically around 1530-1550 cm⁻¹ and 1340-1360 cm⁻¹) and C-Br stretching vibrations.

Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of 281.89 g/mol. The isotopic pattern of the two bromine atoms (⁷⁹Br and ⁸¹Br) will result in a characteristic M, M+2, and M+4 pattern.

Synthesis and Reactivity

Synthesis

A likely synthetic route to **2,4-Dibromo-3-nitropyridine** involves the nitration of 2,4-dibromopyridine. While a specific protocol for this exact transformation is not widely published, a general procedure for the nitration of pyridine derivatives can be adapted. This typically involves the use of a nitrating mixture, such as nitric acid in the presence of a strong acid like sulfuric acid, at controlled temperatures.

Experimental Protocol: General Nitration of a Pyridine Derivative

This protocol is a general representation and would require optimization for the specific synthesis of **2,4-Dibromo-3-nitropyridine**.

Materials:

- 2,4-dibromopyridine
- Concentrated nitric acid
- Concentrated sulfuric acid
- Ice
- Sodium hydroxide solution (for neutralization)
- Organic solvent (e.g., dichloromethane or ethyl acetate for extraction)

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath.

- Slowly add 2,4-dibromopyridine to the cooled sulfuric acid while maintaining a low temperature.
- Prepare the nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.
- Add the nitrating mixture dropwise to the solution of 2,4-dibromopyridine in sulfuric acid, ensuring the temperature remains low.
- After the addition is complete, allow the reaction to stir at a controlled temperature for a specified time, monitoring the progress by a suitable technique like thin-layer chromatography (TLC).
- Upon completion, carefully pour the reaction mixture onto crushed ice to quench the reaction and precipitate the product.
- Neutralize the acidic solution with a base, such as sodium hydroxide solution.
- Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.
- The crude product can be further purified by recrystallization from an appropriate solvent.

Reactivity

The chemical reactivity of **2,4-Dibromo-3-nitropyridine** is dictated by the presence of the electron-withdrawing nitro group and the two bromine atoms on the pyridine ring.^{[1][2]} This substitution pattern makes the compound susceptible to nucleophilic aromatic substitution (SNAr) reactions, where one or both bromine atoms can be displaced by various nucleophiles. The nitro group activates the ring towards such substitutions. This reactivity allows for the introduction of a wide range of functional groups, making it a key intermediate in the synthesis of diverse molecular scaffolds.^{[1][2]}

Applications in Research and Development

2,4-Dibromo-3-nitropyridine is primarily utilized as a building block in the synthesis of more complex molecules with potential biological activity.

Pharmaceutical Applications: This compound serves as a key intermediate in the development of novel pharmaceuticals.^{[1][2]} Its derivatives are being explored for a variety of therapeutic areas, including the development of antibacterial and anticancer agents.^[1] The ability to functionalize the pyridine ring at the 2- and 4-positions allows for the creation of libraries of compounds for screening and lead optimization in drug discovery programs.

Agrochemical Applications: In the field of agrochemicals, **2,4-Dibromo-3-nitropyridine** is used in the synthesis of new pesticides and herbicides.^{[1][2]} The pyridine scaffold is a common feature in many commercially successful agrochemicals, and this intermediate provides a convenient entry point for the synthesis of novel crop protection agents.

Logical Workflow for Synthesis and Derivatization

The following diagram illustrates a logical workflow for the synthesis of **2,4-Dibromo-3-nitropyridine** and its subsequent use in the creation of diverse derivatives.

[Click to download full resolution via product page](#)

Synthetic pathway to **2,4-Dibromo-3-nitropyridine** and its derivatization.

Conclusion

2,4-Dibromo-3-nitropyridine is a valuable and reactive intermediate with significant potential in the fields of medicinal chemistry and agrochemical science. While a complete experimental dataset for all its physicochemical properties is not yet available, its known characteristics and reactivity profile make it an attractive starting material for the synthesis of novel, biologically active compounds. Further research into its properties and the development of specific synthetic protocols will undoubtedly expand its utility and application in various areas of chemical research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Bromo-3-nitropyridine(19755-53-4) 1H NMR [m.chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 2,4-DIBROMO-5-NITROPYRIDINE(4487-57-4) 1H NMR [m.chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- To cite this document: BenchChem. [Physical and chemical properties of 2,4-Dibromo-3-nitropyridine]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b040219#physical-and-chemical-properties-of-2-4-dibromo-3-nitropyridine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com